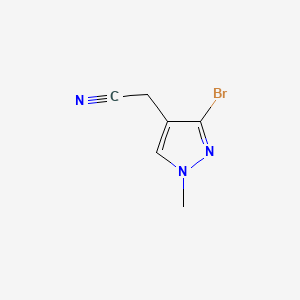![molecular formula C7H8BN3O2 B13463303 (1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid](/img/structure/B13463303.png)
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The boronic acid group attached to the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Miyaura borylation reaction, which involves the coupling of a halogenated pyrazolopyridine with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid may involve large-scale Miyaura borylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)boronic acid
- Riociguat : A compound with a similar pyrazolopyridine core but different functional groups .
Uniqueness
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H8BN3O2 |
|---|---|
Poids moléculaire |
176.97 g/mol |
Nom IUPAC |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-7-5(3-10-11)2-6(4-9-7)8(12)13/h2-4,12-13H,1H3 |
Clé InChI |
SEAQLWBGPAEIKW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N=C1)N(N=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13463252.png)
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)
![7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13463276.png)
![(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13463279.png)
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)

amine hydrochloride](/img/structure/B13463293.png)

![2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13463317.png)
![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
